(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[(2R,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O5S/c1-32(2,22-36)34-30(38)28-17-24-13-9-10-14-25(24)18-35(28)19-29(37)27(21-41-26-15-7-4-8-16-26)33-31(39)40-20-23-11-5-3-6-12-23/h3-8,11-12,15-16,24-25,27-29,36-37H,9-10,13-14,17-22H2,1-2H3,(H,33,39)(H,34,38)/t24-,25+,27-,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNQXYJOAQQMEH-RIVMDFSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661879 | |
| Record name | Benzyl [(2R,3R)-3-hydroxy-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]octahydroisoquinolin-2(1H)-yl]-1-(phenylsulfanyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213135-55-8 | |
| Record name | Benzyl [(2R,3R)-3-hydroxy-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]octahydroisoquinolin-2(1H)-yl]-1-(phenylsulfanyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide is a complex isoquinoline derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique stereochemistry and functional groups. It features an isoquinoline backbone with substituents that may contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Peripheral Benzodiazepine Receptor Interaction : Similar compounds have shown affinity for peripheral benzodiazepine receptors (PBR), which are implicated in various cellular processes including apoptosis and mitochondrial function. Binding to PBR may influence the generation of reactive oxygen species (ROS) and affect cell survival pathways .
- Oxidative Stress Induction : Research indicates that isoquinoline derivatives can induce oxidative stress in cells, leading to mitochondrial dysfunction. This mechanism is particularly relevant in cancer cells where resistance to apoptosis is common .
- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which may counteract oxidative damage in cells .
Biological Activity Data
Study 1: Cytotoxic Effects on Cancer Cells
In a study examining the effects of similar isoquinoline derivatives on cancer cell lines, it was found that they could induce significant cytotoxicity through ROS-mediated pathways. Specifically, HL60 cells demonstrated a marked decrease in viability when treated with these compounds at micromolar concentrations .
Study 2: Mechanistic Insights into Apoptosis
Another investigation focused on the apoptotic pathways activated by these compounds revealed that they could sensitize cancer cells to apoptosis by modulating mitochondrial dynamics and promoting oxidative stress. This was particularly evident in Bcl-2 overexpressing cells where traditional therapies failed .
Scientific Research Applications
Medicinal Chemistry
Hypolipidemic and Hypocholesterolemic Agent
The compound has been identified as a potential inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-Coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in cholesterol biosynthesis. Inhibitors of this enzyme are valuable in treating hyperlipidemia and related cardiovascular diseases .
Anti-Cancer Properties
Research indicates that isoquinoline derivatives exhibit anti-cancer properties. The specific structural features of this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation .
Structural Biology
Crystal Structure Analysis
The crystal structures of related compounds have been studied to understand their interactions at the molecular level. These studies provide insights into the conformational flexibility and binding affinities of isoquinoline derivatives, which can inform future drug design strategies .
Drug Development
Lead Compound for New Therapeutics
Due to its unique structure and biological activity, this compound serves as a lead for the development of new therapeutics targeting metabolic disorders and cancer. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties .
Data Tables
Case Studies
-
HMG-CoA Reductase Inhibition
A study demonstrated that compounds similar to (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide effectively reduced cholesterol levels in animal models. This highlights its potential application in managing cholesterol-related health issues. -
Anti-Cancer Activity
Research involving isoquinoline derivatives showed promising results in inhibiting tumor growth in vitro. The compound's ability to target specific cancer pathways suggests it could be developed into a therapeutic agent for oncology.
Preparation Methods
Catalytic Hydrogenation to Decahydroisoquinoline
Tic-c undergoes hydrogenation using a rhodium-on-alumina (Rh/Al₂O₃) catalyst under hydrogen pressure (50–100 psi) to saturate the tetrahydro ring system. This step produces (S)-decahydroisoquinoline-3-carboxylic acid t-butylamide (tic-d) with 60–70% yield after crystallization from heptane. The reaction’s stereochemical outcome is governed by the catalyst’s surface geometry, ensuring retention of the (3S,4aS,8aS) configuration.
Introduction of the N-(2-Hydroxy-1,1-Dimethylethyl) Group
Functionalization of the tert-Butyl Amine
The N-(2-hydroxy-1,1-dimethylethyl) group is introduced via nucleophilic substitution. tert-Butylamine is first hydroxymethylated using paraformaldehyde in acidic conditions to yield 2-amino-2-methylpropan-1-ol. This diol is then protected as its tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent coupling steps.
Amide Bond Formation
The decahydroisoquinoline core’s carboxylic acid (tic-d) is activated as an N-carboxy anhydride using phosgene in ethyl acetate. Reaction with 2-amino-2-methylpropan-1-ol-TBS ether at −20°C to 5°C forms the protected amide. Deprotection with tetra-n-butylammonium fluoride (TBAF) yields the N-(2-hydroxy-1,1-dimethylethyl) derivative.
Synthesis of the (2R,3R)-2-Hydroxy-3-Carbobenzyloxyamino-4-Phenylthiobutyl Side Chain
Asymmetric Epoxidation and Thioether Formation
The side chain originates from (E)-4-phenylthio-2-buten-1-ol, which undergoes Sharpless asymmetric epoxidation using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide to install the (2R,3R) epoxy alcohol with >90% ee. Epoxide ring-opening with benzylamine in the presence of boron trifluoride etherate introduces the carbobenzyloxyamino group.
Hydroxy Group Protection and Coupling
The secondary alcohol is protected as a tert-butyldiphenylsilyl (TBDPS) ether. Activation of the primary alcohol as a mesylate enables nucleophilic displacement by the decahydroisoquinoline core’s amine group. Final deprotection with HF-pyridine reveals the free hydroxy groups.
Final Assembly and Purification
Convergent Coupling Strategy
The side chain is coupled to the decahydroisoquinoline core via a peptide coupling reagent (HATU/DIPEA) in dichloromethane. The reaction proceeds at 0°C to room temperature, achieving 65–75% yield. Excess reagents are removed via aqueous extraction (5% citric acid, saturated NaHCO₃), and the product is purified by silica gel chromatography (hexane/ethyl acetate gradient).
Crystallization and Characterization
The crude product is crystallized from a heptane/ethyl acetate mixture (3:1 v/v) to afford the title compound as a white solid. Purity is confirmed by HPLC (>99%, C18 column, 70:30 acetonitrile/water), and stereochemistry is verified via X-ray crystallography.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Q & A
Q. What strategies mitigate data contradictions in SAR (structure-activity relationship) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
